Product packaging for 4-Methyl-3-nitrophenol(Cat. No.:CAS No. 2042-14-0)

4-Methyl-3-nitrophenol

Cat. No.: B015662
CAS No.: 2042-14-0
M. Wt: 153.14 g/mol
InChI Key: BQEXDUKMTVYBRK-UHFFFAOYSA-N
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Description

Significance of 4-Methyl-3-nitrophenol in Contemporary Chemical Science

The importance of this compound in the scientific community stems from its utility as a fundamental building block and a reference compound in various research applications.

Role as a Fundamental Aromatic Nitro Compound in Research Contexts

As a classic aromatic nitro compound, this compound serves as a valuable model for studying the chemical properties and reactivity associated with this class of molecules. solubilityofthings.com Its structure, featuring a phenol (B47542) group, a methyl group, and a nitro group on a benzene (B151609) ring, provides a platform for investigating electrophilic and nucleophilic aromatic substitution reactions. solubilityofthings.com Researchers utilize it as a starting material in organic synthesis to create more complex molecules. sigmaaldrich.comsigmaaldrich.com For instance, it is a reactant in the preparation of biologically and pharmacologically active molecules and in selective tetrahydropyranylation under non-acidic Mitsunobu conditions. sigmaaldrich.comsigmaaldrich.com

Interdisciplinary Relevance across Chemistry, Environmental Science, and Biology

The relevance of this compound extends beyond pure chemistry. In environmental science, it is recognized as a pollutant and a breakdown product of the insecticide fenitrothion (B1672510). solubilityofthings.comresearchgate.netresearchgate.net This has prompted extensive research into its environmental fate, toxicity, and bioremediation. researchgate.netresearchgate.nettandfonline.com Studies have explored the degradation of 3-methyl-4-nitrophenol (B363926) (an isomer of this compound, but often studied in similar contexts) by various microorganisms, such as the fungus Aspergillus niger and bacteria like Arthrobacter and Pseudomonas species. researchgate.netresearchgate.nettandfonline.com These studies are crucial for developing strategies to mitigate its environmental impact. solubilityofthings.com

From a biological perspective, some studies have indicated that this compound may possess antibacterial and antifungal properties, opening avenues for its investigation in medicinal chemistry. solubilityofthings.com It also serves as an intermediate in the synthesis of pharmaceuticals. chemimpex.comchemimpex.com

Nomenclature and Structural Representation in Scholarly Literature

Consistent and accurate naming and representation of chemical compounds are paramount in scientific communication.

IUPAC Naming Conventions and Common Synonyms (e.g., 3-Nitro-p-cresol, 3-Nitro-4-methylphenol)

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . nih.govfishersci.ca However, it is frequently referred to by several common synonyms in scientific literature and chemical databases. These include:

3-Nitro-p-cresol nih.govtcichemicals.comnist.gov

3-Nitro-4-methylphenol chemimpex.comnih.govnist.gov

4-Hydroxy-2-nitrotoluene sigmaaldrich.comnih.govnist.gov

4-Hydroxy-1-methyl-2-nitrobenzene tcichemicals.com

The use of these synonyms can sometimes lead to confusion, highlighting the importance of referencing the Chemical Abstracts Service (CAS) number, which is 2042-14-0 for this compound. chemimpex.comchemimpex.comnih.govtcichemicals.com

Chemical Structure and its Implications for Research Directions

The chemical structure of this compound consists of a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH3) group, and a nitro (-NO2) group. The hydroxyl group is at position 1, the methyl group at position 4, and the nitro group at position 3. This specific arrangement of functional groups dictates its chemical and physical properties and, consequently, its research applications. solubilityofthings.com

The hydroxyl group imparts acidic properties and allows for hydrogen bonding, influencing its solubility. solubilityofthings.com The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and makes the phenolic proton more acidic compared to phenol itself. The presence of both the activating methyl group and the deactivating nitro group on the same ring creates an interesting electronic environment that is a subject of study in physical organic chemistry. This unique structure makes it a valuable intermediate for synthesizing a range of other chemicals, including dyes, agrochemicals, and pharmaceuticals. solubilityofthings.comchemimpex.comchemimpex.com

Historical Context of Nitrophenol Research

The study of nitrophenols dates back to the 19th century and was a significant development in the field of organic chemistry. solubilityofthings.com This research paved the way for understanding functionalized aromatic compounds. solubilityofthings.com Nitrophenols, in general, are used as intermediates in the production of dyes, pigments, pharmaceuticals, rubber chemicals, and pesticides. cdc.gov The environmental presence of nitrophenols is largely due to industrial activities and their formation from atmospheric photochemical reactions. cdc.gov Research on the degradation and remediation of nitrophenols has become increasingly important due to their potential toxicity. cdc.govwikipedia.org For example, 4-nitrophenol (B140041) is a known toxic pollutant, and significant research efforts are dedicated to its detection and removal from industrial wastewater. taylorandfrancis.comacs.org The historical and ongoing research into nitrophenols provides a broad context for the specific investigations into this compound.

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name This compound nih.govfishersci.ca
CAS Number 2042-14-0 chemimpex.comchemimpex.comnih.govtcichemicals.com
Molecular Formula C₇H₇NO₃ chemimpex.comfishersci.canist.gov
Molecular Weight 153.14 g/mol sigmaaldrich.comchemimpex.comfishersci.ca
InChI Key BQEXDUKMTVYBRK-UHFFFAOYSA-N nih.govfishersci.canist.gov

Table 2: Common Synonyms for this compound

SynonymSource(s)
3-Nitro-p-cresol nih.govtcichemicals.comnist.gov
3-Nitro-4-methylphenol chemimpex.comnih.govnist.gov
4-Hydroxy-2-nitrotoluene sigmaaldrich.comnih.govnist.gov
4-Hydroxy-1-methyl-2-nitrobenzene tcichemicals.com

Early Discoveries and Characterization of Nitrophenols

The scientific inquiry into nitrophenols began in the 19th century, a period of significant advancement in organic chemistry that laid the groundwork for understanding functionalized aromatic compounds solubilityofthings.com. The initial focus of research was on the synthesis and fundamental characterization of these molecules. Early methods for preparing nitrophenols often involved the direct nitration of phenol, a process that typically yields a mixture of ortho- and para-isomers due to the directing effects of the hydroxyl group.

The characterization of these early compounds relied on classical methods of chemical analysis, including melting point determination and elemental analysis, to establish their identity and purity. The pKa values of nitrophenols were of particular interest, as the presence of the electron-withdrawing nitro group significantly influences the acidity of the phenolic proton. For instance, the pKa of p-nitrophenol is 7.15, indicating it is more acidic than phenol itself scielo.sa.crnih.gov. This acidity and the resulting color change in alkaline solutions—where the deprotonated phenolate (B1203915) form absorbs light in the visible spectrum—made compounds like p-nitrophenol useful as pH indicators scielo.sa.cr. These foundational studies provided the essential chemical knowledge for the subsequent exploration and utilization of the broader class of substituted nitrophenols.

Evolution of Research Interests Pertaining to Substituted Nitrophenols

Research interests in substituted nitrophenols, including this compound, have evolved significantly from their initial role as simple chemical intermediates. While their importance in the synthesis of dyes, pharmaceuticals, and agrochemicals remains, the scope of investigation has broadened considerably solubilityofthings.comchemimpex.com.

In the mid-20th century, public and scientific attention began to turn towards the biological and environmental effects of chemical compounds. Some nitrophenols, like dinitrophenol, gained notoriety for their biological activity, which spurred a new direction of research into the toxicology and environmental fate of this class of compounds epa.govcdc.gov.

More recently, research has become highly specialized. In environmental science, substituted nitrophenols are studied as environmental pollutants. For example, 3-methyl-4-nitrophenol, an isomer of this compound, is a known environmental transformation product of the insecticide fenitrothion nih.gov. This has driven research into the microbial degradation of these compounds, with studies identifying specific bacterial strains like Burkholderia sp. strain SJ98 that can break down methyl-substituted nitrophenols frontiersin.org. The role of nitrophenols as "brown carbon" aerosols, which can absorb solar radiation and impact climate, is another active area of atmospheric chemistry research acs.org.

In the realm of materials science and pharmacology, modern research employs advanced techniques to explore novel applications. Ultrafast spectroscopy is used to study the excited-state dynamics of nitrophenols to understand their photochemical behavior, which has implications for their environmental degradation mdpi.com. Furthermore, recent studies have identified nitrophenol compounds as a novel class of agonists for GPR35, an orphan G protein-coupled receptor, opening potential new avenues for therapeutic drug development rsc.org. This evolution from basic synthesis to complex environmental and pharmacological studies highlights the enduring and expanding relevance of substituted nitrophenols in scientific research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B015662 4-Methyl-3-nitrophenol CAS No. 2042-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3
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InChI Key

BQEXDUKMTVYBRK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)O)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID90879085
Record name 3-NITRO-P-CRESOL
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Molecular Weight

153.14 g/mol
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Physical Description

Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS]
Record name 3-Nitro-p-cresol
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Vapor Pressure

0.000632 [mmHg]
Record name 3-Nitro-p-cresol
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CAS No.

2042-14-0, 68137-09-7
Record name 4-Methyl-3-nitrophenol
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Ii. Advanced Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Nitrophenol

Contemporary Synthetic Routes for 4-Methyl-3-nitrophenol and Derivatives

Modern synthetic approaches focus on maximizing yield and regioselectivity, ensuring the nitro group is introduced at the desired position relative to the methyl and hydroxyl groups on the phenol (B47542) ring.

Industrial production of this compound is often achieved through a multi-step pathway starting from p-cresol (B1678582). google.com This method involves protecting the reactive hydroxyl group as an ester to direct the subsequent nitration to the desired position, followed by hydrolysis to yield the final product. oup.comgoogle.com This approach is designed for large-scale production with high purity. google.com

The initial step involves the esterification of the cresol (B1669610) precursor. In a common industrial method using p-cresol, the phenolic hydroxyl group is protected by converting it into a carbonic ester. google.com This is typically achieved by reacting p-cresol with phosgene (B1210022) in an alkaline medium, such as a solution of sodium hydroxide (B78521) and water, at a controlled temperature of 40-50°C. google.com The resulting carbonate ester is then dried and carried forward to the nitration stage. google.com An alternative approach involves the use of m-cresol (B1676322) to form tri-m-tolyl phosphate (B84403), which can also be selectively nitrated. oup.com The formation of an ester is crucial as it deactivates the hydroxyl group and directs the electrophilic nitronium ion to the desired position on the aromatic ring. oup.comebsco.comresearchgate.net

Following esterification, the intermediate ester is subjected to nitration. The p-cresol based carbonic ester is nitrated using a mixture of industrial-grade sulfuric acid and nitrosonitric acid. google.com The reaction is performed at a low temperature, typically between 0-5°C, by carefully adding the nitrating agent to the ester dissolved in sulfuric acid. google.com This exothermic reaction must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. core.ac.uk The nitration of tri-m-tolyl phosphate, derived from m-cresol, with a mixed acid selectively yields the precursor to 3-methyl-4-nitrophenol (B363926). oup.com The product of this stage is a nitrated ester intermediate, referred to as the "nitro substance." google.com

The final chemical transformation is the hydrolysis of the nitro ester to regenerate the phenolic hydroxyl group. libretexts.org The nitro substance is treated with an aqueous solution of sodium carbonate (Na₂CO₃) and heated for several hours. google.com After hydrolysis, the solution is cooled, and the crude this compound is precipitated by acidification with a strong acid like hydrochloric acid (HCl). google.com The coarse product is then collected via centrifugation. google.com The refinement stage involves purification techniques, such as recrystallization from solvents like petroleum ether and ethyl acetate, to achieve a high-purity product, often exceeding 98.5%. google.com

StageKey ReagentsTypical ConditionsIntermediate/Product
Esterificationp-Cresol, Sodium Hydroxide, Phosgene40-50 °CDi-p-cresyl carbonate (Carbonic Ester)
NitrationCarbonic Ester, Sulfuric Acid, Nitrosonitric Acid0-5 °CNitrated Carbonic Ester ("Nitro Substance")
Hydrolysis & RefinementNitro Substance, Sodium Carbonate, Hydrochloric Acid, Petroleum Ether/Ethyl AcetateHeating, followed by cooling to 8-10 °C for acidificationThis compound (>98.5% purity)

In a laboratory setting, alternative methods have been developed, often focusing on novel reaction conditions or improved environmental profiles.

One notable "green" method involves the sonochemical-assisted nitration of m-cresol. ijcce.ac.ir This technique utilizes ferric nitrate (B79036) as the nitrating agent in the presence of a protic ionic liquid, triethylammonium (B8662869) nitrate, which acts as a recoverable solvent. The reaction is carried out under ultrasonic irradiation at 30°C for approximately 50 minutes. ijcce.ac.ir The ionic liquid is believed to enhance para-selectivity through hydrogen bonding with the phenolic oxygen, sterically hindering ortho-substitution. ijcce.ac.ir

A two-step process involving nitrosation followed by oxidation is also a viable laboratory route. This involves reacting m-cresol with a nitrosating agent (e.g., nitrous acid) to form 4-nitroso-m-cresol, which is then oxidized using nitric acid to yield 4-nitro-m-cresol, an isomer of the target compound. google.com

Selectivity : The industrial synthesis starting from p-cresol and involving a carbonate ester intermediate is highly selective for producing this compound. google.com Similarly, protecting m-cresol as a phosphate or carbonate ester directs nitration to selectively yield 3-methyl-4-nitrophenol as the major product. oup.com In contrast, the direct nitration of m-cresol with mixed acid is not very selective, yielding a mixture of isomers. oup.com The sonochemical method using an ionic liquid also reports high selectivity for the 4-nitro isomer from m-cresol due to steric hindrance effects. ijcce.ac.ir

Efficiency and Yield : The multi-step industrial process is described as having a high yield, making it suitable for commercial production. google.com The green sonochemical synthesis also boasts high yields and the advantage of very short reaction times. ijcce.ac.ir Direct nitration is significantly less efficient, with yields of the combined mononitro-isomers being around 50%, not including dinitrated byproducts. oup.com

Synthetic RoutePrecursorKey Reagents/ConditionsSelectivityYieldReference
Industrial (Ester Protection)p-CresolPhosgene; H₂SO₄/Nitrosonitric acid; Multi-stepHigh for 3-nitro isomerHigh google.com
Industrial (Ester Protection)m-CresolTri-m-tolyl phosphate; Mixed acidHigh for 4-nitro isomerHigh oup.com
Laboratory (Direct Nitration)m-CresolMixed acid (H₂SO₄/HNO₃); -5 to 0°CLow (mixture of 2-, 4-, and 6-nitro isomers)~50% (of mixed isomers) oup.com
Laboratory (Sonochemical)m-CresolFerric nitrate; Ionic liquid; SonicationHigh for 4-nitro isomerHigh ijcce.ac.ir
Nitration Reactions for Nitro Substance Formation

Laboratory-Scale Preparation Techniques

Reaction Mechanisms and Reactivity Studies of this compound

The chemical behavior of this compound is dictated by the interplay of the activating hydroxyl (-OH) group, the deactivating nitro (-NO2) group, and the methyl (-CH3) group on the aromatic ring. This unique substitution pattern influences its reactivity in a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The hydroxyl group is a strong activating group and an ortho-, para-director, meaning it increases the electron density of the ring, particularly at the positions ortho and para to it, making the molecule more reactive towards electrophiles. byjus.com Conversely, the nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. The methyl group is a weak activating group and also an ortho-, para-director.

The directing effects of these substituents determine the position of incoming electrophiles. In this compound, the positions ortho and para to the hydroxyl group are C2, C6, and C4 (which is already substituted with a methyl group). The position meta to the nitro group is C5. The interplay of these directing effects can lead to a mixture of products or a regioselective outcome depending on the reaction conditions and the nature of the electrophile.

For instance, nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers. byjus.com However, in the case of this compound, further nitration would be influenced by the existing substituents. The synthesis of this compound itself often involves the nitration of p-cresol (4-methylphenol). google.com

Oxidation Reactions and Product Formation (e.g., Quinones)

The oxidation of phenols can lead to the formation of various products, including quinones. researchgate.net In the case of this compound, oxidation can result in the formation of corresponding benzoquinones. For example, the oxidation of this compound can lead to the formation of methyl-1,4-benzoquinone (MBQ). nih.govfrontiersin.org This transformation is of interest in various chemical and biological processes.

Research has shown that certain enzymatic systems can catalyze the oxidation of this compound. For instance, the enzyme PNP 4-monooxygenase can catalyze the monooxygenation of this compound to yield methyl-1,4-benzoquinone. nih.gov The formation of quinones from phenolic compounds is a significant reaction in organic synthesis and can be achieved using various oxidizing agents. nih.gov While some studies on the oxidation of similar phenols suggest the formation of complex mixtures, specific reagents can favor the formation of ortho-quinones.

Table 1: Oxidation of this compound

Reactant Oxidizing Agent/Catalyst Product Reference
This compound PNP 4-monooxygenase Methyl-1,4-benzoquinone (MBQ) nih.gov

Reduction of the Nitro Group to Amino Groups

The nitro group of this compound can be readily reduced to an amino group (-NH2), yielding 3-amino-4-methylphenol (B1265707). This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. google.com The reduction can be achieved using a variety of reducing agents and catalytic systems.

A common method for this reduction is catalytic hydrogenation. For example, 3-nitro-4-methylphenol can be reduced to 3-amino-4-methylphenol using hydrogen gas under pressure in the presence of a catalyst like Raney nickel. prepchem.com Other catalytic systems, often employing metal nanoparticles, have also been extensively studied for the reduction of nitrophenols. mdpi.comnih.govacs.orgacs.orgrsc.org These reactions are typically monitored by observing the disappearance of the characteristic UV-visible absorption peak of the nitrophenolate ion and the appearance of a new peak corresponding to the aminophenol. nih.govacs.org

Table 2: Reduction of this compound

Reactant Reducing Agent/Catalyst Product Reference
3-Nitro-4-methylphenol H2, Raney nickel 3-Amino-4-methylphenol prepchem.com
4-Nitrophenol (B140041) (model compound) NaBH4, Metal Nanoparticles (e.g., Au, Ag, Pd, Ru) 4-Aminophenol nih.govacs.orgacs.org

Nucleophilic Substitution Involving the Hydroxyl Group

The hydroxyl group of this compound can participate in nucleophilic substitution reactions, although this is less common than electrophilic substitution on the aromatic ring. The hydroxyl group can act as a nucleophile itself, for instance, in esterification reactions with carboxylic acids or their derivatives to form esters. utkaluniversity.ac.in The presence of the electron-withdrawing nitro group can increase the acidity of the phenolic proton, making the formation of a phenoxide ion easier, which is a more potent nucleophile. utkaluniversity.ac.in

Conversely, direct nucleophilic substitution to replace the hydroxyl group is generally difficult for phenols unless the aromatic ring is highly activated by strong electron-withdrawing groups at the ortho and para positions. libretexts.org In the case of this compound, the nitro group is at the meta position relative to the hydroxyl group, which does not provide the necessary activation for direct nucleophilic displacement of the hydroxyl group. However, photochemical nucleophilic substitution reactions have been observed for some nitroanisole derivatives, where a methoxy (B1213986) group is replaced by a hydroxide ion. oup.com

Investigations into Chemical Transformations for Derivative Synthesis

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives with potential applications in various fields. google.com Its functional groups—hydroxyl, nitro, and the aromatic ring itself—provide multiple sites for chemical modification.

For instance, the hydroxyl group can be alkylated or acylated to produce ethers and esters. It was used as a starting reagent in the synthesis of 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene. sigmaaldrich.com Furthermore, the reduction of the nitro group to an amine opens up a vast area of derivatization, allowing for the formation of amides, sulfonamides, and diazonium salts, which are precursors to many other functional groups. The aromatic ring can undergo further substitution reactions to introduce additional functionalities. The synthesis of novel nitro-substituted triaryl pyrazole (B372694) derivatives has been reported, starting from nitrophenyl derivatives. nih.gov

Catalytic Approaches in this compound Synthesis and Transformation

Catalysis plays a pivotal role in both the synthesis and transformation of this compound, offering pathways that are often more efficient, selective, and environmentally benign than stoichiometric methods.

The synthesis of this compound itself can be achieved through the nitration of p-cresol. While this reaction can be carried out using traditional nitrating agents like nitric acid in sulfuric acid, catalytic methods are being explored to improve regioselectivity and reduce acid waste. dergipark.org.tr

In the transformation of this compound, catalytic reduction of the nitro group is a prominent example. A wide variety of catalysts have been developed for this purpose, with a significant focus on metal nanoparticles. Gold, silver, palladium, and ruthenium nanoparticles, often supported on materials like magnetite, have shown high catalytic activity for the reduction of nitrophenols to aminophenols in the presence of a reducing agent like sodium borohydride (B1222165). acs.orgresearchgate.net The catalytic activity can be influenced by factors such as nanoparticle size, the type of metal, and the support material. rsc.org

Furthermore, catalytic oxidation of phenols to quinones is an active area of research. researchgate.net While specific catalytic systems for the oxidation of this compound are less commonly reported in general literature, the principles of catalytic phenol oxidation using catalysts like chromium silicalite-2 or cobalt and manganese acetates with oxidants like hydrogen peroxide could potentially be applied. researchgate.net

Application of Catalysts in Nitro Group Reduction

The selective reduction of the nitro group in this compound is predominantly achieved through catalytic hydrogenation. This heterogeneous catalytic process involves a variety of metal-based catalysts that facilitate the reaction between the substrate and a hydrogen source. The choice of catalyst is paramount as it governs the reaction's efficiency, selectivity, and conditions.

Commonly employed catalysts for the reduction of nitrophenols include those based on noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), as well as non-noble metals like nickel (Ni), particularly in the form of Raney Nickel. google.comgoogle.comtandfonline.com

Palladium (Pd) Catalysts: Palladium, typically supported on activated carbon (Pd/C), is one of the most effective and widely used catalysts for nitro group reductions. commonorganicchemistry.com Its high activity allows the reaction to proceed under relatively mild conditions of temperature and pressure. In processes for producing 4-amino-3-methylphenol (B1666317), palladium-carbon has been specifically cited as a key catalyst for the hydrogenation step. google.com For the reduction of a structurally similar compound, 3-methyl-4-nitrobenzoic acid, a 5% Pd/C catalyst resulted in a 99% yield of the corresponding amine, highlighting its efficacy. chemicalbook.com

Nickel (Ni) Catalysts: Raney Nickel is another cornerstone catalyst for the hydrogenation of nitro compounds. commonorganicchemistry.commdma.ch It is often used when other reducible functional groups are present in the molecule and need to be preserved. mdma.ch Patents covering the reduction of organic compounds specifically list Raney Nickel for the electrochemical reduction of this compound (also known as 4-nitro-m-cresol). google.com Supported nickel catalysts are recognized for their cost-effectiveness and high catalytic activity in such hydrogenation reactions. tandfonline.com

Platinum (Pt) Catalysts: Platinum-based catalysts, such as platinum on carbon (Pt/C), are also highly active for the hydrogenation of p-nitrophenol and other substituted nitroarenes. wvu.eduacs.org The choice between platinum and palladium often depends on the specific substrate and desired selectivity, as their catalytic properties can differ significantly. wvu.edu

The following table summarizes various catalysts used for the reduction of this compound and structurally related compounds, demonstrating the common catalytic systems applied in these transformations.

Table 1: Catalysts Applied in the Reduction of this compound and Analogous Compounds

SubstrateCatalyst SystemHydrogen Source / ConditionsProductYield / SelectivityReference
4-Nitroso-3-methylphenolPalladium on Carbon (Pd/C), Ammonia (promoter)H₂ gas, Methanol (B129727) solvent, 20-25°C4-amino-3-methylphenolNot specified google.comgoogle.com
3-Methyl-4-nitrobenzoic acid5% Palladium on Carbon (Pd/C)H₂ gas (48 psi), Methanol solventMethyl 4-amino-3-methylbenzoate99% chemicalbook.com
p-NitrophenolPalladium on Carbon (Pd/C)H₂ gas (68-72 psig), 65-78°Cp-AminophenolNot specified google.com
Aromatic Nitro CompoundsRaney NickelFormic Acid, Methanol solvent, RTCorresponding Amines80-90% mdma.ch
2-Chloro-4-nitrophenol (B164951)Pt/TiO₂H₂ gas2-Chloro-4-aminophenol81.9% Conversion, 56.0% Selectivity wvu.edu

Role of Catalysis in Enhancing Reaction Yields and Purity

The use of catalysts in the reduction of this compound is instrumental in achieving high reaction yields and product purity. Catalysts accomplish this by increasing the reaction rate and enabling the use of milder conditions, which suppresses the formation of unwanted byproducts.

The enhancement of yield and purity is achieved through several catalytic mechanisms and strategies:

Increased Reaction Rate and Milder Conditions: Catalysts provide an alternative reaction pathway with a lower activation energy. This dramatically accelerates the rate of nitro group reduction, allowing reactions to be completed in shorter times and at lower temperatures and pressures. These milder conditions minimize thermal degradation of the reactant and product and prevent side reactions, leading to a cleaner product and higher isolated yield. mdma.ch

Chemoselectivity: A significant challenge in the reduction of substituted nitroaromatics is achieving chemoselectivity—reducing the nitro group while leaving other functional groups intact. The choice of catalyst is critical for this purpose. For instance, Raney Nickel is often preferred over Pd/C for substrates containing halogens, as Pd/C can catalyze dehalogenation. commonorganicchemistry.com This selectivity is crucial for ensuring the purity of the final product, 4-amino-3-methylphenol, by preventing the formation of undesired byproducts.

Advanced Catalyst Design: Modern catalyst design focuses on using promoters and novel supports to further boost performance. Research has shown that single-site promoters, such as tin (Sn) on a titanium dioxide (TiO₂) support, can significantly enhance both the activity and selectivity of metal catalysts like platinum (Pt) and nickel (Ni) for nitroarene hydrogenation. wvu.edu This is attributed to the creation of oxygen vacancies on the support surface, which facilitates the selective activation of the nitro group. wvu.edu Such advancements lead directly to higher yields and purities.

Table 2: Research Findings on Enhanced Yield and Purity via Catalysis

SubstrateCatalyst SystemConversionSelectivity to AmineKey FindingReference
3-NitrostyrenePt/TiO₂91.1%50.0%Standard catalyst shows moderate selectivity. wvu.edu
3-NitrostyrenePt/Sn-TiO₂98.5%97.4%Single-site Sn promoter dramatically increases both conversion and selectivity. wvu.edu
2-Chloro-4-nitrophenolPt/TiO₂81.9%56.0%Standard catalyst is inefficient for this substituted nitrophenol. wvu.edu
2-Chloro-4-nitrophenolPt/Sn-TiO₂100%99.0%Promoted catalyst achieves complete conversion and excellent selectivity. wvu.edu

Iii. Advanced Spectroscopic and Computational Analysis of 4 Methyl 3 Nitrophenol

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy offers an in-depth view of the molecular architecture and electronic environment of 4-methyl-3-nitrophenol.

Detailed vibrational assignments are often complex and are typically supported by computational methods like Density Functional Theory (DFT). google.com While a complete, experimentally verified assignment table for this compound is not broadly published, analysis of its spectrum reveals key vibrational frequencies consistent with its structure. Studies on structurally similar compounds, such as 3-methyl-4-nitrophenol (B363926), utilize DFT calculations to assign observed bands to specific vibrational modes with a high degree of confidence. google.comrsc.org

Key regions in the IR spectrum of this compound include:

O-H Stretching: A broad band is expected in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

NO₂ Stretching: The nitro group gives rise to two distinct and strong absorption bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Regions for this compound This table is based on general spectroscopic principles and data from the NIST spectrum.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3600 - 3200O-H StretchPhenolic Hydroxyl (-OH)
3100 - 3000C-H StretchAromatic Ring
3000 - 2850C-H StretchMethyl Group (-CH₃)
1560 - 1500N-O Asymmetric StretchNitro Group (-NO₂)
1600 - 1450C=C StretchAromatic Ring
1370 - 1335N-O Symmetric StretchNitro Group (-NO₂)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise connectivity and electronic environment of each atom can be determined. NMR data for this compound has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). core.ac.uk

¹H NMR: The proton NMR spectrum provides information about the three distinct aromatic protons and the methyl protons. The hydroxyl proton appears as a singlet, its chemical shift indicating its acidic nature. core.ac.uk

¹³C NMR: The carbon NMR spectrum shows seven distinct signals, corresponding to the six carbons of the aromatic ring and the one carbon of the methyl group, confirming the molecule's asymmetry. core.ac.uk The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.

Table 2: ¹H NMR Spectroscopic Data for this compound Data recorded in DMSO-d₆ at 400 MHz. core.ac.uk

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
10.11s (singlet)-1H-OH
7.33s (singlet)-1HAr-H
7.22d (doublet)8.21HAr-H
7.01d (doublet)8.31HAr-H
2.36s (singlet)-3H-CH₃

Table 3: ¹³C NMR Spectroscopic Data for this compound Data recorded in DMSO-d₆ at 100 MHz. core.ac.uk

Chemical Shift (δ, ppm)Assignment
156.02C-OH
148.98C-NO₂
133.44C-CH₃
122.58Ar-C
120.81Ar-C
110.44Ar-C
18.71-CH₃

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molar mass: 153.14 g/mol ), electron ionization (EI) mass spectrometry confirms the molecular weight and provides insight into its structural stability and fragmentation pathways. googleapis.com

The mass spectrum is characterized by a prominent molecular ion peak (M⁺) at m/z 153. googleapis.com The fragmentation pattern is typical for aromatic nitro compounds and involves the loss of small, stable neutral molecules or radicals.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound

m/zProposed FragmentProposed Neutral Loss
153[C₇H₇NO₃]⁺Molecular Ion (M⁺)
136[C₇H₆NO₂]⁺-OH
123[C₇H₇O₂]⁺-NO
107[C₇H₇O]⁺-NO₂
95[C₆H₅O]⁺-NO, -CO
77[C₆H₅]⁺-NO₂, -CO

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the aromatic ring, nitro group, and hydroxyl group form a conjugated system with characteristic electronic transitions.

The spectrum of this compound shows strong absorption in the UV region, which is typical for nitroaromatic compounds. The absorption bands arise primarily from π→π* and n→π* transitions.

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the benzene (B151609) ring and nitro group.

n→π Transitions:* These are typically lower-intensity absorptions caused by the promotion of a non-bonding electron (from the oxygen atoms of the -OH or -NO₂ groups) to a π* antibonding orbital.

The position and intensity of these absorption bands are sensitive to the solvent and pH, as deprotonation of the phenolic hydroxyl group alters the extent of conjugation in the molecule.

High-resolution rotational spectroscopy, typically conducted using microwave techniques in the gas phase, is the most definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles. It can distinguish between different stable conformations (conformers) and probe the dynamics of large-amplitude internal motions. core.ac.uk

A comprehensive study on the isomer 4-methyl-2-nitrophenol (B89549) illustrates the power of this technique. core.ac.uk Using a combination of chirped pulse and Fabry-Pérot Fourier transform microwave spectroscopy, researchers were able to identify the lowest-energy conformer and precisely determine its rotational and centrifugal distortion constants. core.ac.uk A similar investigation on this compound would clarify its preferred gas-phase conformation, which is dictated by the orientation of the hydroxyl group relative to the other substituents.

A key feature that can be analyzed with rotational spectroscopy is the internal rotation of the methyl group. This rotation is not entirely free but is hindered by a potential energy barrier, which is influenced by the electronic environment and steric interactions within the molecule. This internal motion causes fine splittings in the observed rotational transitions.

By analyzing these splittings, the height of the potential barrier (often denoted as V₃) hindering the methyl group's rotation can be determined with extremely high precision. core.ac.uk For the related isomer 4-methyl-2-nitrophenol, the barrier to methyl internal rotation was experimentally determined to be 106.4456(8) cm⁻¹. core.ac.uk This value reflects the electronic effects of the nearby nitro and hydroxyl groups. A rotational spectroscopy study of this compound would be necessary to determine its specific methyl internal rotation barrier, providing valuable data on the intramolecular forces governing its dynamics.

Rotational Spectroscopy for Conformational Analysis and Internal Dynamics

Nuclear Quadrupole Coupling Constants

For 4M2NP, the experimental ¹⁴N NQCCs were determined to be χaa = -0.925(14) MHz and χbb = -0.040(18) MHz. mdpi.com From these, the off-diagonal element χcc can be calculated using the Laplace condition (χaa + χbb + χcc = 0), yielding χcc = 0.965 MHz. The χcc value is particularly informative as it aligns with the z-axis of the quadrupole tensor, which is perpendicular to the molecular plane, thus describing the electron density distribution in that direction. mdpi.com The positive value of χcc indicates an excess of electron density perpendicular to the plane of the aromatic ring at the nitrogen nucleus. mdpi.com

Theoretical calculations using methods like B3LYP-D3BJ and MP2 with a 6-311++G(d,p) basis set have been shown to predict these constants with reasonable accuracy. mdpi.com For 4M2NP, the calculated χcc value was approximately 0.885(17) MHz, which is comparable to that of nitrobenzene (B124822) (0.8394(36) MHz) and ortho-nitrophenol (0.886(3) MHz). mdpi.com This comparison suggests that the introduction of a hydroxyl group has a minor effect on the ¹⁴N electronic environment, and similarly, the methyl group in 4M2NP does not significantly alter it from that of ortho-nitrophenol. mdpi.com By extension, the NQCCs for this compound are expected to be of a similar magnitude, reflecting the characteristic electronic influence of the nitro group on the benzene ring.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of compounds like this compound. These theoretical models complement experimental data and provide predictive insights into structure, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) has become a standard method for investigating the molecular structure and energetics of phenolic compounds. tandfonline.com By employing functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets like 6-31G(d) or 6-311++G(d,p), researchers can accurately optimize the molecular geometry and calculate electronic properties. researchgate.net

For instance, a study on various phenols and anilines, including this compound, utilized DFT with the B3LYP/6-31G(d) basis set to calculate quantum chemical descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment (µ), and total energy (ET). Such calculations are fundamental to understanding the molecule's kinetic stability and chemical reactivity. grafiati.com The optimized geometry from DFT calculations serves as the foundation for further analyses, including vibrational spectra and other molecular properties. tandfonline.comscirp.org

Table 1: Calculated Quantum Chemical Descriptors for this compound

Descriptor Value Method
pIC50 0.5671 DFT/B3LYP/6-31G(d)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. grafiati.comuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the intuitive Lewis structure concept. uni-muenchen.de

The stability of a molecule can be analyzed by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energy of these interactions, E(2), is estimated using second-order perturbation theory and indicates the magnitude of charge delocalization. grafiati.comuni-muenchen.de For example, in nitrophenol derivatives, NBO analysis can quantify the intramolecular charge transfer from the oxygen lone pairs of the hydroxyl group and the nitro group to the antibonding orbitals of the aromatic ring. tandfonline.com This delocalization is crucial for understanding the molecule's electronic properties, reactivity, and nonlinear optical (NLO) activity. tandfonline.com NBO analysis can also confirm the presence and strength of intramolecular hydrogen bonds, such as the O–H⋯O interaction that may occur between the hydroxyl and nitro groups, which influences the molecular conformation and stability. grafiati.com

Quantum chemical calculations are frequently used to predict various spectroscopic parameters, providing valuable support for the interpretation of experimental spectra. mdpi.comresearchgate.net DFT methods, particularly B3LYP, have been successfully used to compute infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for nitrophenol derivatives. tandfonline.comresearchgate.net

For the related isomer 4-methyl-2-nitrophenol, high-level ab initio and DFT calculations were essential in guiding the analysis of its rotational spectrum. mdpi.comnih.gov These calculations provided accurate predictions for rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants, which were then compared with experimental values obtained from microwave spectroscopy. mdpi.com Similarly, for 2,6-dibromo-4-nitrophenol, DFT calculations at the B3LYP/6-31+G(d,p) level showed good agreement with experimental FT-IR and FT-Raman findings. tandfonline.com The correlation between calculated and experimental chemical shifts in NMR is also a powerful tool for the definitive assignment of signals to specific nuclei within the molecule. tandfonline.com These examples demonstrate the reliability of computational methods in predicting the spectroscopic signatures of this compound.

Computational modeling is a key tool for investigating the reaction mechanisms of nitrophenols, including their formation and degradation. researchgate.netmdpi.com The formation of nitrophenols in the atmosphere, for example, can occur through gas-phase photooxidation of precursors like toluene (B28343) in the presence of NOx, or via aqueous-phase reactions involving OH or NO₃ radicals. researchgate.netnoaa.gov

Models can be constructed to evaluate the relative importance of these different formation pathways under various atmospheric conditions. researchgate.net For instance, the photocatalytic degradation of 4-nitrophenol (B140041) has been modeled by calculating the energies of frontier orbitals (HOMO and LUMO) to predict the most likely sites for radical attack. mdpi.com The primary intermediate is often formed via the addition of a hydroxyl radical to the aromatic ring. mdpi.com By calculating the potential energy surfaces and locating the transition states for various possible reaction steps, researchers can map out the most favorable degradation pathways, leading to ring-opening and eventual mineralization. mdpi.com Such models provide critical insights into the environmental fate and reactivity of this compound.

Computational Predictions of Spectroscopic Parameters

Crystallographic Studies and Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state. A study of this compound revealed that it crystallizes in a structure stabilized by intermolecular hydrogen bonds. researchgate.net

In the crystal lattice, the molecules are linked by O—H⋯O hydrogen bonds, forming a network. This primary interaction is further reinforced by weaker C—H⋯O interactions. researchgate.net The nitro group in the molecule is slightly twisted out of the plane of the benzene ring, with a reported orientation of 14.4(3) degrees. researchgate.net This deviation from planarity is a common feature in substituted nitrobenzenes. The detailed analysis of the crystal structure of the closely related isomer, 3-methyl-4-nitrophenol, also highlights the importance of O-H···O hydrogen bonds in forming chains of molecules within the crystal. researchgate.net This packing motif is crucial for determining the physical properties of the solid material.

Table 2: Crystallographic Data for this compound

Parameter Value
Compound C₇H₇NO₃ researchgate.net
Stabilizing Interactions O—H⋯O hydrogen bonds, C—H⋯O interactions researchgate.net

X-ray Diffraction for Crystal Structure Determination

Despite a thorough review of scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for this compound (CAS 2042-14-0) is not publicly available. Therefore, detailed experimental crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates cannot be presented.

However, for a closely related isomer, 3-Methyl-4-nitrophenol , crystallographic studies have been published. bas.bg For instance, one study found that 3-Methyl-4-nitrophenol crystallizes in the monoclinic system with the space group P2₁/c. bas.bg The reported unit cell parameters were a = 7.2993 (14) Å, b = 13.023 (3) Å, c = 7.4445 (16) Å, and β = 91.217 (4)°. bas.bg Such data, if available for this compound, would be presented in a similar tabular format.

Table 1: Illustrative Crystal Data Table for a Phenolic Compound (Note: This table is a template and does not represent actual data for this compound)

ParameterValue
Chemical FormulaC₇H₇NO₃
Formula Weight153.14 g/mol
Crystal System[e.g., Monoclinic]
Space Group[e.g., P2₁/c]
a (Å)[e.g., 7.30]
b (Å)[e.g., 13.02]
c (Å)[e.g., 7.44]
α (°)90
β (°)[e.g., 91.22]
γ (°)90
Volume (ų)[e.g., 707.5]
Z (Molecules per unit cell)[e.g., 4]

Analysis of Hydrogen Bonding and Intermolecular Interactions

The arrangement of molecules within a crystal is dictated by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. Hydrogen bonding is particularly significant in nitrophenol derivatives due to the presence of a hydroxyl (-OH) group, a strong hydrogen bond donor, and a nitro (-NO₂) group, a potent hydrogen bond acceptor.

In the case of this compound, the hydroxyl group and the nitro group are positioned ortho to each other on the benzene ring. This proximity allows for the possibility of intramolecular hydrogen bonding , where a hydrogen bond forms between the hydroxyl hydrogen and an oxygen atom of the adjacent nitro group. This interaction would create a stable six-membered ring, a common motif in ortho-substituted phenols. The formation of an intramolecular hydrogen bond can significantly influence the compound's physical properties by reducing its ability to engage in intermolecular hydrogen bonding, which often leads to a higher vapor pressure compared to isomers where such bonding is not possible. researchgate.net

In the solid state, molecules of this compound would also be expected to participate in intermolecular interactions . Even if a strong intramolecular hydrogen bond exists, the remaining oxygen of the nitro group and the phenolic oxygen can still act as acceptors in weaker intermolecular hydrogen bonds, such as C-H···O interactions involving the methyl group or aromatic C-H bonds. bas.bg

For the related isomer, 3-Methyl-4-nitrophenol, the crystal structure is stabilized by intermolecular O-H···O hydrogen bonds, linking the hydroxyl group of one molecule to the nitro group of a neighboring molecule. bas.bg The structure is further consolidated by C-H···O interactions. bas.bg A detailed analysis of these interactions, including donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances and the D-H···A angle, provides quantitative insight into the strength and geometry of these bonds.

Table 2: Illustrative Hydrogen Bond Geometry Table (Note: This table is a template and does not represent actual data for this compound)

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O—H···O[e.g., 0.82][e.g., 1.85][e.g., 2.67][e.g., 170]
C—H···O[e.g., 0.96][e.g., 2.50][e.g., 3.45][e.g., 155]

Without experimental crystal structure data for this compound, a definitive analysis of its specific hydrogen bonding network and other intermolecular contacts remains speculative. Computational modeling could provide theoretical insights into these interactions, but experimental validation via X-ray diffraction is essential for a complete understanding.

Iv. Environmental Fate and Degradation Mechanisms of 4 Methyl 3 Nitrophenol

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves the transformation of a chemical through non-biological processes, including reactions with light, water, and atmospheric radicals. These processes are significant in determining the persistence of 4-methyl-3-nitrophenol in the air, water, and soil.

Photolysis, the breakdown of compounds by light, is a primary degradation pathway for many nitrophenolic compounds in the atmosphere and surface waters. cdc.gov Nitrophenols can be formed in the atmosphere through photochemical reactions and are subject to further photo-oxidation. cdc.govrsc.org The rate of photolysis is dependent on the absorption of light, which for nitrophenols occurs in the actinic region of the solar spectrum. For some methyl-nitrophenol isomers, photolysis is suggested to be the dominant gas-phase atmospheric loss process, more so than reaction with OH radicals. rsc.org

While general studies indicate that photolysis is an important fate process for nitrophenols in near-surface water cdc.gov, specific experimental data on the photolysis rates and quantum yields for this compound are not extensively documented in the reviewed scientific literature.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of the aromatic ring and the functional groups of nitrophenols generally makes them resistant to hydrolysis under typical environmental pH conditions. For the closely related isomer, 3-methyl-4-nitrophenol (B363926), studies have shown it to be stable in water at pH 4, 7, and 9, indicating that hydrolysis is not a significant degradation pathway for that compound. oecd.org Although specific hydrolysis studies for this compound were not found, its structural similarity suggests it is likely also stable in aqueous environments across a range of pH values. Synthesis procedures for this compound may involve hydrolysis of precursor compounds, but this is distinct from its environmental degradation. google.comgoogle.com

In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded by reactions with highly reactive radicals, principally the hydroxyl (OH) radical during the day and the nitrate (B79036) (NO3) radical at night. The atmospheric half-lives of nitrophenols are estimated to be in the range of days, largely determined by these reactions and photolysis. cdc.gov

The reaction of OH radicals with methyl-nitrophenol isomers has been studied, with determined rate coefficients indicating that this is a viable degradation pathway. rsc.org However, for some isomers, photolysis may be a more dominant removal process. rsc.org Specific rate constants for the reaction of OH or NO3 radicals with this compound are not well-documented, but this pathway is an expected contributor to its atmospheric degradation.

The transport and partitioning of this compound in the environment are influenced by its physical and chemical properties, such as its water solubility and its octanol-water partition coefficient (log P_ow). A higher log P_ow value indicates a greater tendency for a chemical to associate with organic matter in soil and sediment, reducing its mobility in water. Based on data from the Japanese Ministry of International Trade and Industry (MITI), this compound has a log P_ow of 2.18, suggesting a moderate potential for sorption to organic matter. ymparisto.fi

The bioconcentration factor (BCF) is an indicator of a substance's tendency to accumulate in aquatic organisms. The measured BCF for this compound in carp (B13450389) is low, ranging from 4.0 to 14, which suggests a low potential for bioconcentration in aquatic food webs. ymparisto.fi

Physicochemical Properties and Partitioning of this compound
ParameterValueReference
Log Octanol/Water Coefficient (log Pow)2.18 ymparisto.fi
Bioconcentration Factor (BCF) in Carp (Cyprinus carpio)4.0 - 14 ymparisto.fi
Water Solubility (mg/L)1000 ymparisto.fi

Reactions with Atmospheric Radicals (e.g., OH radicals, NO3 radicals)

Biotransformation and Biodegradation by Microorganisms

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process for the removal of many organic pollutants from the environment. The nitro group on the phenol (B47542) ring generally makes these compounds more resistant to microbial attack. jebas.org

While numerous studies have detailed the microbial degradation of various nitrophenols and their derivatives, research indicates that this compound is particularly recalcitrant to biodegradation. jebas.org Standardized tests for ready biodegradability have shown that it is not easily mineralized by mixed microbial populations. A study based on the Japanese Ministry of International Trade and Industry (MITI) test, which is equivalent to the OECD 301C guideline, found 0% biodegradation of this compound over a 14-day period. ymparisto.fi

Biodegradability of this compound
Test GuidelineDurationResultConclusionReference
MITI (I) / OECD 301C14 days0% degradation (BOD)Not readily biodegradable ymparisto.fi

Furthermore, studies using specific bacterial strains known to degrade other nitroaromatic compounds have shown limited success with this compound. In one investigation, ten different bacterial isolates capable of completely degrading 3-nitrophenol (B1666305) were tested for their ability to break down a range of other nitroaromatic compounds. All ten strains showed little to no degradation of this compound within the 24-hour test period.

Elucidation of Aerobic Biodegradation Pathways

The aerobic biodegradation of this compound (3M4NP) has been a subject of detailed scientific investigation, revealing complex enzymatic pathways for its mineralization. This compound, a primary breakdown product of the insecticide fenitrothion (B1672510), can accumulate in the environment, necessitating an understanding of its natural attenuation processes. researchgate.net Several bacterial strains, particularly from the genera Pseudomonas and Burkholderia, have been identified as capable of utilizing 3M4NP as a sole source of carbon and energy. researchgate.netnih.gov

The initial step in the aerobic catabolism of 3M4NP involves the monooxygenation of the aromatic ring. In Burkholderia sp. strain SJ98, this reaction is catalyzed by a PNP 4-monooxygenase (PnpA), which converts 3M4NP to methyl-1,4-benzoquinone (MBQ) with the release of nitrite. nih.govresearchgate.net This initial conversion is a critical, rate-limiting step in the degradation pathway. researchgate.net Following the formation of MBQ, it is subsequently reduced to methylhydroquinone (B43894) (MHQ). nih.govcncb.ac.cn The degradation then proceeds through the cleavage of the aromatic ring of MHQ. nih.govresearchgate.net

Research has identified several key intermediates in the aerobic degradation pathway of 3M4NP. In Burkholderia sp. strain SJ98, methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) are confirmed as the primary intermediates before the aromatic ring is cleaved. nih.govcncb.ac.cn An earlier hypothesis suggesting catechol as an intermediate in this strain was later revised, with MBQ and MHQ being definitively identified through HPLC and GC-MS analyses. nih.gov In Pseudomonas sp. strain TSN1, the degradation also proceeds via MBQ and MHQ, with a further intermediate, 2-hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ), being identified. nih.gov

Some studies have noted that while certain bacteria can initiate the degradation of 3M4NP, they may cause the accumulation of intermediates. For instance, Arthrobacter sp. strain 425 can degrade 3M4NP but leads to the quantitative accumulation of methylhydroquinone. researchgate.net

Table 1: Key Intermediates in the Aerobic Biodegradation of this compound

IntermediatePrecursor CompoundDegrading OrganismReference
Methyl-1,4-benzoquinone (MBQ)This compoundBurkholderia sp. strain SJ98, Pseudomonas sp. strain TSN1 nih.govnih.gov
Methylhydroquinone (MHQ)Methyl-1,4-benzoquinoneBurkholderia sp. strain SJ98, Pseudomonas sp. strain TSN1 nih.govnih.gov
2-Hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ)MethylhydroquinonePseudomonas sp. strain TSN1 nih.gov

The catabolism of 3M4NP is orchestrated by a series of specific enzymes. The initial monooxygenation is carried out by PNP 4-monooxygenase, encoded by the pnpA gene in Burkholderia sp. strain SJ98 and the mnpA1 gene in Pseudomonas sp. strain TSN1. nih.govnih.gov In strain SJ98, the purified PnpA enzyme demonstrated an apparent K_m value of 20.3 ± 2.54 μM for 3M4NP. nih.gov

The subsequent reduction of MBQ to MHQ is catalyzed by a 1,4-benzoquinone (B44022) reductase (PnpB in strain SJ98 and MnpA2 in strain TSN1). nih.govnih.gov Interestingly, in vitro studies with Burkholderia sp. strain SJ98 have shown that PnpB enhances the activity of PnpA, likely by reducing the product inhibition caused by MBQ. nih.govfrontiersin.org The lower pathway, involving the ring cleavage of MHQ and further degradation, is carried out by enzymes such as PnpCD, PnpE, and PnpF in strain SJ98. nih.govcncb.ac.cn

Table 2: Enzymes Involved in the Aerobic Biodegradation of this compound

EnzymeFunctionEncoding Gene(s)Degrading OrganismReference
PNP 4-monooxygenaseConverts 3M4NP to MBQpnpA / mnpA1Burkholderia sp. strain SJ98, Pseudomonas sp. strain TSN1 nih.govnih.gov
1,4-benzoquinone reductaseReduces MBQ to MHQpnpB / mnpA2Burkholderia sp. strain SJ98, Pseudomonas sp. strain TSN1 nih.govnih.gov
PnpCD, PnpE, PnpFLower pathway catabolism of MHQpnpCDEFBurkholderia sp. strain SJ98 nih.govcncb.ac.cn
Methylhydroquinone monooxygenase-mnpBPseudomonas sp. strain TSN1 nih.gov
3-methylcatechol 2,3-dioxygenase-mnpCPseudomonas sp. strain TSN1 nih.gov
Proposed Intermediates (e.g., Methyl-1,4-benzoquinone, Methylhydroquinone, Catechol)

Anaerobic Degradation Processes

Information specifically on the anaerobic degradation of this compound is less detailed than for aerobic pathways. However, studies on related nitrophenolic compounds provide insights. Generally, under anaerobic conditions, the nitro group of nitrophenols is reduced to an amino group, forming aminophenols. cdc.gov For instance, 2-nitrophenol (B165410) and 4-nitrophenol (B140041) are anaerobically biodegraded to 2-aminophenol (B121084) and 4-aminophenol, respectively. cdc.gov It is plausible that this compound would undergo a similar initial reductive transformation. One study indicated that this compound is not readily biodegraded under anaerobic conditions. oecd.org Further research is needed to fully elucidate the specific intermediates and pathways of anaerobic this compound degradation.

Genetic Basis of Biodegradation: Gene Clusters and Enzyme Expression

The genetic machinery for 3M4NP degradation is often organized in gene clusters. In Burkholderia sp. strain SJ98, the pnpABA1CDEF gene cluster, which is also responsible for the degradation of p-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP), is upregulated in the presence of 3M4NP. nih.govcncb.ac.cn Gene knockout and complementation studies have definitively shown that the pnpA gene is essential for the catabolism of 3M4NP in this strain. nih.govcncb.ac.cn

In Pseudomonas sp. strain TSN1, the genes responsible for 3M4NP degradation, mnpA1A2 and mnpCB, are located at different loci on the genome. nih.gov Disruption of the mnpA1 gene, which encodes the initial monooxygenase, resulted in a complete loss of the ability to degrade 3M4NP. nih.gov This indicates that despite the physical separation of the genes, their coordinated expression is crucial for the complete mineralization of the compound.

Factors Influencing Biodegradation Rates in Environmental Systems

The rate of this compound biodegradation in the environment is influenced by several factors. The presence of adapted microbial populations is crucial, as non-adapted inocula show little to no degradation. oecd.org The chemical structure of the compound itself affects its biodegradability; for example, many bacteria that can degrade 4-nitrophenol are less effective against 3M4NP due to the lack of appropriate initial degradation enzymes. researchgate.net

Environmental conditions such as the availability of oxygen are determinant, with aerobic pathways generally being more efficient and well-characterized. researchgate.netoecd.org The presence of other organic compounds can also play a role. For instance, some bacterial strains capable of degrading 3M4NP can also metabolize other nitrophenolic compounds, suggesting that co-contamination could influence degradation rates through competitive inhibition or co-metabolism. acs.org

Formation as an Environmental Metabolite or Breakdown Product

This compound is not typically released into the environment in large quantities from direct industrial use. Instead, its presence is primarily the result of the environmental transformation of other chemical compounds, particularly certain pesticides and atmospheric pollutants.

This compound is a significant and well-documented breakdown product of the organophosphorus insecticide Fenitrothion. nih.govwho.intjmb.or.kr When Fenitrothion is introduced into the environment, it undergoes degradation through various processes, including hydrolysis and microbial action in soil and water, leading to the formation of 3-methyl-4-nitrophenol (an alternative name for this compound). nih.govjmb.or.krdfo-mpo.gc.ca

Bacterial strains, such as those from the genus Burkholderia, have been isolated from soil and are capable of using fenitrothion as a sole carbon source. nih.gov These bacteria initiate the degradation by hydrolyzing the organophosphate bond of fenitrothion, which releases 3-methyl-4-nitrophenol as the primary intermediate metabolite. nih.govjmb.or.kr This metabolite is also formed under both upland (aerobic) and submerged (anaerobic) soil conditions, although the subsequent degradation pathways differ. who.int Under upland conditions, 3-methyl-4-nitrophenol is a major early-stage product, which is then further broken down. who.int In submerged, anaerobic environments, its formation is comparatively minor, with aminofenitrothion being the more dominant product. who.int

The photolytic degradation of fenitrothion in water and ice also yields 3-methyl-4-nitrophenol as a major transformation product, alongside fenitrooxon. researchgate.net

It is important to distinguish the degradation of Fenitrothion from that of a structurally similar pesticide, Methyl Parathion (B1678463). While both are organophosphates, Methyl Parathion degrades to form 4-nitrophenol (p-nitrophenol), not this compound. epa.govbeilstein-journals.org The presence of the methyl group on the phenol ring is specific to the breakdown of Fenitrothion and other parent compounds containing a cresol (B1669610) moiety.

Table 1: Pesticide Precursors and their Nitrophenol Metabolites

Pesticide Chemical Family Primary Nitrophenol Metabolite Reference
Fenitrothion Organophosphate This compound (3-Methyl-4-nitrophenol) nih.govwho.intjmb.or.kr

This table provides an interactive overview of the specified pesticides and their resulting nitrophenol breakdown products.

This compound and its isomers can be formed in the atmosphere through the photochemical oxidation of aromatic volatile organic compounds (VOCs), such as toluene (B28343) and cresols. d-nb.infocopernicus.org These reactions are significant in urban and industrial areas where precursor emissions from sources like vehicle exhaust and industrial processes are high. researchgate.net

The primary formation mechanism involves the gas-phase oxidation of these aromatic precursors by hydroxyl (OH) radicals during the day and nitrate (NO₃) radicals at night, in the presence of nitrogen oxides (NOx). researchgate.netd-nb.info For example, the oxidation of o-cresol (B1677501) can produce methyl-nitrophenol isomers. d-nb.info Research has identified 3-methyl-4-nitrophenol in atmospheric samples like fog water, indicating its formation through these secondary photochemical processes. researchgate.net

Nitrated phenols, including this compound, are recognized as important precursors to the formation of Secondary Organic Aerosols (SOA). mdpi.comresearchgate.net SOA consists of particulate matter created in the atmosphere through the transformation of gaseous pollutants. These transformations often involve oxidation and result in low-volatility products that condense to form aerosol particles.

The atmospheric oxidation products of cresols, including methyl-nitrocatechols and methyl-nitrophenols, have been shown to be dominant contributors to the composition of SOA particles in laboratory studies. d-nb.info The direct photolysis of nitrophenols is a rapid pathway for SOA formation. mdpi.comresearchgate.net The mechanism involves the formation of highly oxygenated, low-volatility compounds that partition from the gas phase to the particle phase, contributing to aerosol mass. mdpi.com Because they are colored compounds, nitrophenols and their derivatives in SOA can also contribute to the light-absorbing properties of atmospheric aerosols, often referred to as "brown carbon," which has implications for radiative forcing and climate. nih.gov

Formation in Atmospheric Photochemical Reactions of Aromatic Compounds

Environmental Monitoring and Analytical Techniques for Detection

The detection and quantification of this compound in environmental matrices such as water, soil, and air are crucial for monitoring pollution from pesticides and atmospheric reactions. Various sophisticated analytical methods have been developed for this purpose.

Chromatography is the cornerstone of analytical methods for identifying and quantifying this compound in complex environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of semi-volatile compounds like nitrophenols. labrulez.comufmg.br Samples are typically subjected to an extraction step, such as solid-phase extraction (SPE), to isolate and concentrate the analytes. ufmg.br In some cases, derivatization is employed to improve the chromatographic behavior and sensitivity of the phenols. epa.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. frontiersin.orgresearchgate.net GC-MS has been successfully used to identify this compound and its metabolites in degradation studies. frontiersin.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful and common technique for analyzing nitrophenols. chemimpex.comresearchgate.net It is particularly well-suited for water-soluble compounds and avoids the need for high-temperature vaporization, which can degrade thermally sensitive molecules. Reverse-phase HPLC, often using a C18 column, is typically employed. phmethods.net A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used to elute the compounds. phmethods.netmdpi.comchromatographyonline.com Detection is commonly achieved using a Diode Array Detector (DAD) or UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength (e.g., 270 nm for this compound). phmethods.net HPLC methods have been developed and validated for the quantification of this compound in river water and biological samples, with detection limits reaching the microgram-per-liter (µg/L) or parts-per-billion (ppb) range. phmethods.netnih.govacs.org

Table 2: Overview of Chromatographic Methods for this compound Analysis

Technique Sample Matrix Typical Column Detection Method Reported Detection Limit Reference
HPLC Mouse Urine C18 UV (270 nm) 0.87 µg/mL phmethods.net
HPLC-ED River Water Not Specified Electrochemical 0.05-0.14 ppb (for mixture) nih.govacs.org
HPLC-DAD Wastewater C18 DAD Not specified for 3M4NP mdpi.com

This interactive table summarizes various chromatographic techniques used for the detection and quantification of this compound.

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the detection of electroactive compounds like nitrophenols. scirp.orgscispace.com These techniques are based on measuring the current response from the oxidation or reduction of the target analyte at an electrode surface.

Sensors have been specifically developed for the detection of 3-methyl-4-nitrophenol. One such sensor utilizes a carbon fiber microelectrode (CFME) modified with a nickel tetrasulfonated phthalocyanine (B1677752) polymer film (p-NiTSPc). scirp.org The modification enhances the sensitivity and selectivity of the electrode. Using square wave voltammetry, this sensor can detect the oxidation of the phenol group on the this compound molecule, allowing for its quantification in water samples with a limit of detection (LoD) as low as 3 µg/L. scirp.org

Furthermore, electrochemical detectors can be coupled with HPLC (HPLC-ED) to provide a highly sensitive and selective analytical system. nih.govacs.org This combination has been successfully applied to the determination of 3-methyl-4-nitrophenol in river water samples without requiring a preconcentration step, achieving detection limits in the sub-ppb range. nih.govacs.org

Advanced Analytical Approaches for Trace Level Detection

The detection of this compound at trace levels in complex environmental matrices presents a significant analytical challenge. Its presence, often alongside other isomers and related phenolic compounds, necessitates the development of highly sensitive and selective analytical methods. Research has focused on sophisticated chromatographic and spectrometric techniques capable of identifying and quantifying this compound at concentrations relevant to environmental monitoring.

Advanced analytical methodologies primarily rely on chromatographic separations coupled with sensitive detection systems. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the foundational techniques, often enhanced with mass spectrometry (MS) detectors to achieve the low detection limits required.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing nitrophenols in aqueous samples. chromatographyonline.com For instance, HPLC coupled with an electrochemical detector has been successfully used for the rapid and sensitive determination of various nitropesticides and their metabolites, including the isomer 3-methyl-4-nitrophenol, in river water without a preconcentration step. nih.gov This method achieved detection limits between 0.05 and 0.14 ppb. nih.gov Another study developed an HPLC method with UV detection for 3-methyl-4-nitrophenol in urine, achieving a detection limit of 0.87 µg/mL after a liquid-liquid extraction step. phmethods.net

The coupling of liquid chromatography with mass spectrometry (LC/MS) provides enhanced selectivity and sensitivity, enabling part-per-trillion level determination. An automated method using on-line liquid/solid extraction followed by LC/MS with atmospheric pressure chemical ionization (APCI) has been developed for a range of priority phenols in river water. acs.org This advanced system can reach detection limits in the range of 0.1 to 25 ng/L in selected ion monitoring (SIM) mode. acs.org However, the structural similarity of isomers poses a significant challenge. A non-targeted analysis using ultra-high-performance liquid chromatography–Orbitrap MS was unable to resolve the isomeric species this compound and 3-methyl-2-nitrophenol, highlighting a limitation even in high-resolution systems. nih.gov

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of phenols. epa.gov Due to the low volatility of phenolic compounds, a derivatization step is often required to convert them into more volatile and thermally stable forms suitable for GC analysis. epa.govresearchgate.net This process also enhances detection sensitivity.

Several derivatization reagents are employed:

Pentafluorobenzyl bromide (PFBBr): This reagent converts phenols into their pentafluorobenzyl (PFB) ethers. Analysis by GC with a negative-ion chemical ionization (NICI) mass spectrometer offers exceptional sensitivity. rsc.org The detection limits for PFB derivatives in NICI mode were found to be 3.3 to 61 times lower than for trimethylsilyl (B98337) (TMS) derivatives in electron ionization (EI) mode, with instrumental detection limits ranging from 2.6 to 290 fg. rsc.org However, this method showed poor recoveries for dinitrophenols. rsc.org

N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): This reagent is used to form tert-butyldimethylsilyl (TBDMS) derivatives. A GC-MS method using MTBSTFA derivatization has been developed for analyzing 20 different phenolic compounds in atmospheric gas and particle samples, with quantification limits as low as 20 pg/m³. researchgate.net

Diazomethane (B1218177): While effective, diazomethane is hazardous due to its explosive and carcinogenic properties, requiring specialized handling. epa.gov

A method for quantifying urinary 3-methyl-4-nitrophenol was established using GC-MS, achieving a detection limit of 0.3 µg/L. nih.gov This demonstrates the suitability of GC-MS for biomonitoring of exposure to parent compounds like fenitrothion. nih.gov

The following tables summarize the performance of various advanced analytical methods and compare different derivatization techniques for the analysis of nitrophenols.

Table 1: Performance of Selected Advanced Analytical Methods for Nitrophenol Detection

Analytical Technique Compound/s Matrix Detection Limit (LOD) Source
HPLC-Electrochemical Detection 3-Methyl-4-nitrophenol River Water 0.05 - 0.14 ppb nih.gov
HPLC-UV 3-Methyl-4-nitrophenol Mice Urine 0.87 µg/mL phmethods.net
LC/MS (APCI/ISP) Priority Phenols River Water 0.1 - 25 ng/L acs.org
GC-MS 3-Methyl-4-nitrophenol Human Urine 0.3 µg/L nih.gov
GC-MS (PFBBr derivatization) 11 Priority Phenols Water 2.6 - 290 fg (instrumental) rsc.org

Table 2: Comparison of Derivatization Agents for GC-MS Analysis of Phenols

Derivatization Agent Abbreviation Derivative Formed Advantages Disadvantages Source
Pentafluorobenzyl bromide PFBBr Pentafluorobenzyl (PFB) ether Highly sensitive with NICI-MS detection. Poor derivatization for some dinitrophenols. epa.govrsc.org
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide MTBSTFA tert-Butyldimethylsilyl (TBDMS) Good for a wide range of phenols; produces specific mass spectra. Requires heating for reaction. researchgate.net

V. Biochemical and Biological Interactions of 4 Methyl 3 Nitrophenol

Interactions with Biological Systems at the Molecular Level

The introduction of 4-methyl-3-nitrophenol into biological systems can initiate a cascade of molecular interactions, influencing enzymatic activities, cellular processes, and redox balance. These interactions are largely dictated by the compound's chemical structure, featuring a phenol (B47542) ring substituted with both a methyl and a nitro group.

While specific studies on the direct enzymatic interactions of this compound are limited, information can be extrapolated from research on structurally similar nitrophenol compounds. For instance, nitrophenols are known to undergo metabolic transformation through phase I and phase II reactions, which are mediated by enzymes like cytochrome P450. cdc.gov Phase I reactions can include oxidation and reduction, while phase II involves conjugation with molecules such as glucuronic acid or sulfate (B86663). cdc.gov

In the context of microbial degradation, certain bacterial strains have demonstrated the ability to utilize nitrophenol derivatives as a carbon and energy source. For example, in Burkholderia sp. strain SJ98, the degradation of the related compound 3-methyl-4-nitrophenol (B363926) (3M4NP) is initiated by a monooxygenase enzyme (PnpA), which catalyzes the conversion of 3M4NP to methyl-1,4-benzoquinone (MBQ). frontiersin.orgnih.gov This is followed by the action of a reductase (PnpB) that converts MBQ to methylhydroquinone (B43894) (MHQ). frontiersin.orgnih.gov Although this pathway is for an isomer of this compound, it highlights the potential for enzymatic systems to recognize and metabolize such compounds.

A study on Ralstonia eutropha JMP134 showed that its 3-nitrophenol (B1666305) nitroreductase has a broad substrate specificity, exhibiting activity towards various nitrophenols, including this compound, which showed a relative activity of 15%. nih.gov This indicates that enzymes involved in the degradation of one nitrophenol can also act on others, albeit with varying efficiency.

The cellular effects of nitrophenols can be significant. For example, studies on 3-methyl-4-nitrophenol (PNMC) have demonstrated its impact on cellular processes like proliferation and apoptosis. In mice, PNMC treatment was found to affect gonadal cell apoptosis and proliferation. nih.gov Specifically, it increased the expression of proteins like PCNA, p21, and p27 in the ovaries, while decreasing cyclin D2 expression. nih.gov

Furthermore, PNMC exposure has been shown to disrupt the expression of clock genes (such as Bmal1, Clock, Per1, Per2, Cry1, Cry2, and Nr1d1) in the ovaries of mice. researchgate.net This disruption of the molecular clock can have cascading effects on various physiological processes regulated by circadian rhythms. The study also pointed to epigenetic modifications, as PNMC exposure was linked to decreased expression of the DNA methyltransferase Dnmt3b and altered methylation patterns in the promoter regions of clock genes. researchgate.net While these findings are for an isomer, they suggest that this compound could potentially exert similar influences on cell signaling and gene expression.

The nitro group of this compound is susceptible to reduction, a process that can lead to the formation of reactive intermediates. The reduction of the nitro group can yield amines and other reactive species that can interact with cellular components. This is a common feature of nitroaromatic compounds.

The reduction of nitrophenols is a key step in their metabolism and can also be a mechanism of their biological activity. For example, the reduction of 4-nitrophenol (B140041) is a well-studied model reaction in catalysis, often proceeding through a 4-nitrosophenol (B94939) intermediate. acs.org This process can be influenced by the presence of reducing agents like sodium borohydride (B1222165) (NaBH4) and catalysts. mdpi.commdpi.com The formation of such reactive intermediates is crucial as they can participate in further redox reactions within the biological system, potentially leading to oxidative stress.

Cellular Effects and Influence on Cell Signaling and Gene Expression

Potential Biological Activities and Pharmacological Relevance

This compound and its derivatives have been investigated for a range of biological activities, highlighting their potential in medicinal chemistry and pharmaceutical applications.

Studies have indicated that this compound exhibits antibacterial and antifungal properties. solubilityofthings.com This activity is attributed to its ability to disrupt essential cellular processes in microorganisms. The general class of nitrophenols has been a subject of interest for developing new antimicrobial agents. For instance, certain aminobenzylated 4-nitrophenols have shown promising antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govacs.org Another study identified a nitrophenol derivative, (E)-2-{[(3-ethynylphenyl)imino]methyl}-4-nitrophenol (MC4), as an inhibitor of bacterial ribosomal RNA synthesis, demonstrating specific antimicrobial activity against MRSA. nih.gov

The fungicidal properties of nitrophenol derivatives have also been explored. For example, derivatives of 2-amino-4-nitrophenol (B125904) have shown activity against various phytopathogenic fungi. researchgate.net The introduction of different functional groups to the nitrophenol scaffold can modulate this activity.

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. solubilityofthings.comchemimpex.comchemimpex.com Its chemical structure, with multiple reactive sites, allows for further functionalization to create more complex molecules with desired pharmacological activities. chemimpex.com It is used in the preparation of biologically and pharmacologically active molecules. The versatility of this compound makes it a valuable building block in the development of new drugs. chemimpex.comchemimpex.com For example, it can be a precursor for compounds with potential antimicrobial or anti-inflammatory properties. nordmann.global

Exploration of Bioactive Derivatives

The synthesis and exploration of bioactive derivatives of nitrophenols and their analogues represent an active area of chemical and pharmacological research. While specific studies focusing exclusively on the derivatives of this compound are not extensively documented in publicly available literature, the broader class of nitrophenol derivatives has been investigated for various biological activities. For instance, this compound has been utilized as a starting reagent in the synthesis of other molecules, such as 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene. sigmaaldrich.com This highlights its role as a precursor in creating more complex chemical structures that may possess biological relevance.

Research into related compounds provides insights into the potential for creating bioactive derivatives. For example, derivatives of other nitrophenols have been synthesized to explore their antimicrobial and anticancer properties. derpharmachemica.comresearchgate.net The synthesis of daunorubicin (B1662515) derivatives, for instance, has utilized a 4-nitrophenol moiety to introduce new functional groups aimed at enhancing cytotoxic activity against tumor cells. ineosopen.org Similarly, novel benzofuran (B130515) derivatives with antibacterial activity have been synthesized using 4-methyl-2-nitrophenol (B89549), a positional isomer of this compound, as a starting material. derpharmachemica.com These examples suggest a potential for deriving biologically active molecules from a this compound scaffold.

Toxicological Research and Biomarkers of Exposure

Metabolism in Biological Systems

Detailed metabolic pathways for this compound are not well-documented. However, information on related nitrophenols, such as 2-nitrophenol (B165410) and 4-nitrophenol, can provide an expected metabolic profile. The metabolism of nitrophenols in animals primarily involves Phase I and Phase II biotransformation reactions. cdc.gov

Phase I reactions for 2- and 4-nitrophenol, mediated by cytochrome P450 enzymes, include oxidation to form compounds like nitroquinone and 4-nitrocatechol, and reduction to yield aminophenols. cdc.gov Following these initial transformations, the parent compound and its Phase I metabolites undergo Phase II conjugation reactions. These include glucuronidation (conjugation with glucuronic acid) and sulfation (conjugation with inorganic sulfates) to form more water-soluble compounds that can be readily excreted. cdc.gov For 4-nitrophenol, conjugation with glutathione (B108866) to form mercapturic acid derivatives has also been observed. cdc.gov It is anticipated that 3-nitrophenol, and by extension this compound, would follow similar metabolic pathways, although specific studies are lacking. cdc.gov

Studies in frogs have shown that phenol, 4-nitrophenol, and 2-methylphenol are metabolized primarily through glucuronidation and sulfation. tandfonline.com Additionally, oxidation to dihydroxyphenols and reduction of the nitro group in 4-nitrophenol occur, followed by conjugation. tandfonline.com One key difference was observed between frog species, with Xenopus laevis being unable to glucuronidate phenols, compensating with other metabolic routes. tandfonline.com

The degradation of 3-methyl-4-nitrophenol (an isomer and a major metabolite of the insecticide fenitrothion) has been studied in bacteria. In Burkholderia sp. strain SJ98, the degradation proceeds through the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) before the aromatic ring is cleaved. frontiersin.org

Table 1: Expected Metabolic Pathways for Nitrophenols

PhaseReaction TypeExample Metabolites (from 2- & 4-Nitrophenol)
Phase I OxidationNitroquinone, 4-Nitrocatechol
Reduction2-Aminophenol (B121084), 4-Aminophenol
Phase II GlucuronidationGlucuronide conjugates
SulfationSulfate conjugates
Glutathione ConjugationMercapturic acid derivatives

This table is based on the metabolism of 2- and 4-nitrophenol and represents an expected, but not confirmed, pathway for this compound. cdc.gov

Interactions with Other Chemicals in vivo

There is a significant lack of research regarding the in vivo interactions of this compound with other chemicals. Studies on nitrophenols in general are also limited in this area. No studies were identified that specifically examined the interactions of 2-nitrophenol or 3-nitrophenol with other chemicals in vivo. cdc.govcdc.gov

Some research exists for 4-nitrophenol. For example, in rats treated with ethanol, 4-nitrophenol is rapidly metabolized to 4-nitrocatechol. This metabolite then competes with the parent 4-nitrophenol for the formation of sulfate and glucuronide conjugates, indicating a potential for metabolic interactions. govinfo.gov This finding suggests that co-exposure to substances that influence the same metabolic enzymes could alter the toxicokinetics of nitrophenols.

Given the absence of specific data for this compound, it is difficult to predict its interaction profile. However, based on the principles of toxicology, interactions could potentially occur at the level of metabolic enzymes (e.g., cytochrome P450s, UGTs, SULTs) if it is co-administered with other chemicals that are substrates, inducers, or inhibitors of these enzymes.

Identification of Potential Biomarkers of Exposure and Effect

The identification of specific biomarkers of exposure and effect for this compound is not established in the scientific literature. cdc.gov Research on the broader category of nitrophenols indicates that while potential biomarkers exist, their specificity can be a challenge. cdc.gov

For nitrophenols in general, no specific biomarkers of effect have been identified. cdc.govcdc.gov While health effects like methemoglobinemia have been observed, they are not unique to nitrophenol exposure and can be caused by various other chemicals. cdc.gov

Regarding biomarkers of exposure, the parent compound or its metabolites in urine are potential candidates. However, for 4-nitrophenol, its presence in urine is confounded by the fact that it is also a metabolite of other widely used chemicals like the pesticide methyl parathion (B1678463) and the industrial chemical nitrobenzene (B124822). cdc.gov This lack of specificity makes it an unreliable biomarker for exposure to 4-nitrophenol itself. cdc.gov

In contrast, 3-methyl-4-nitrophenol is a known specific urinary metabolite of the insecticide fenitrothion (B1672510). researchgate.netresearchgate.net Its detection is used for the biological monitoring of fenitrothion exposure in both occupational and general populations. researchgate.netbmj.com This highlights that for some nitrophenol derivatives, specific and reliable biomarkers can be identified.

Given the lack of metabolism studies for this compound, no specific metabolites have been identified that could serve as unique biomarkers of exposure. Further research is needed to identify and validate such biomarkers.

Table 2: Potential vs. Specific Biomarkers for Nitrophenol-related Compounds

CompoundBiomarkerSpecificityNotes
4-Nitrophenol4-Nitrophenol in urineLowAlso a metabolite of methyl parathion and nitrobenzene. cdc.gov
Fenitrothion3-Methyl-4-nitrophenol in urineHighA specific metabolite used for biomonitoring. researchgate.netbmj.com
This compoundNot IdentifiedN/ANo specific biomarkers have been established.

Vi. Applications of 4 Methyl 3 Nitrophenol As a Chemical Intermediate in Advanced Materials and Other Fields

Synthesis of Dyes and Pigments

4-Methyl-3-nitrophenol is an important building block in the dye and pigment industry, primarily due to its ability to be transformed into colorful compounds. chemimpex.com Its applications are particularly notable in the production of azo dyes, which are widely used in the textile sector. chemimpex.comnetascientific.com

Azo dyes, characterized by the functional group R-N=N-R', are a major class of synthetic colorants. The synthesis of these dyes often involves a diazotization-coupling process. ajchem-a.com In this process, an aromatic amine is converted into a diazonium salt, which then reacts with a coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo compound. cuhk.edu.hk

This compound can be utilized in this context. For instance, it can be coupled with the diazonium salt of an amino compound like 6-methoxybenzo[d]thiazol-2-amine to produce a specific azo dye. ajchem-a.com The presence of the methyl and nitro groups on the phenol ring of this compound influences the final color and properties of the resulting dye. chemimpex.com

The vibrant colors essential for the textile industry are often achieved through the use of azo dyes derived from intermediates like this compound. chemimpex.comnetascientific.com The dyes synthesized from this compound can be used to color a variety of fabrics. The specific characteristics of the dye, such as its color fastness and solubility, are determined by its molecular structure, which is directly influenced by the starting materials like this compound. cuhk.edu.hk The demand for a wide range of colors in textiles drives the continued importance of versatile intermediates in dye production. nbinno.com

Precursor in Azo Dye Production

Advanced Agrochemical Development

This compound and its isomers are significant intermediates in the manufacturing of agricultural chemicals, including herbicides and pesticides. chemimpex.comgoogle.com

The compound serves as a precursor for various agrochemicals. chemimpex.com For example, a related isomer, 3-methyl-4-nitrophenol (B363926), is a key intermediate in the synthesis of the organophosphate insecticide Fenitrothion (B1672510). ijcce.ac.ir This insecticide is produced through the reaction of 3-methyl-4-nitrophenol with dimethyl chlorothiophosphate. ijcce.ac.ir In Japan, 3-methyl-4-nitrophenol has been used as an intermediate for pesticide synthesis, with production volumes recorded at 3,300 tonnes per year between 1990 and 1993. oecd.org Another isomer, 3-Methyl-4-nitrophenol, is also used to synthesize phthalic acid diamide (B1670390) insecticides. scbt.com Nitrophenols, in general, are used as intermediates to produce pesticides and fungicides. nih.gov

Specialty Chemical and Pharmaceutical Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of specialty chemicals and pharmaceutical compounds. chemimpex.comchemimpex.comfishersci.ca

This compound is a reactant in the preparation of biologically and pharmacologically active molecules. Its chemical structure allows for various transformations, making it a useful building block in medicinal chemistry. chemimpex.com For instance, the reduction of the nitro group in nitrophenolic compounds can yield aminophenols, which are important precursors in pharmaceutical synthesis. The reduction of 2-Methyl-3-nitrophenol (B1294317), a related isomer, yields 3-amino-2-methylphenol, an analytically pure compound used in further synthesis. prepchem.com Similarly, 4-amino-3-methylphenol (B1666317) is a metabolite of 3-methyl-4-nitrophenol. sigmaaldrich.com

The compound was also used as a starting reagent in the synthesis of 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene. This highlights its role in creating more complex molecules for potential therapeutic applications. chemimpex.com

Application in Organic Light-Emitting Diode (OLED) Intermediates

While not typically a final component in emitting layers, this compound serves as a valuable intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). thermofisher.comlookchem.com Its chemical structure is a useful building block for creating the larger, more complex organic molecules that are essential for OLED device functionality. Suppliers of specialty chemicals explicitly market this compound as an OLED intermediate, indicating its role in the supply chain for manufacturing these advanced materials. lookchem.comechemi.com

The development of high-performance OLEDs often relies on materials with specific electronic properties, such as those enabling Thermally Activated Delayed Fluorescence (TADF). nih.govrsc.orgrsc.org The synthesis of these complex TADF emitters can involve multi-step processes where nitrophenol derivatives are key starting materials or intermediates. The nitro and hydroxyl groups on the this compound ring provide reactive sites for building the donor-acceptor structures often required for efficient light emission in OLEDs. rsc.org

Use in Protein Micro- and Nanopatterning

This compound is identified as a reactant for protein micro- and nanopatterning. sigmaaldrich.com This application leverages the photosensitive nature of ortho-nitrobenzyl derivatives, a class of compounds to which this compound is structurally related. These molecules can function as photocleavable or "caged" linkers. researchgate.netumass.edu

In this technique, a surface is functionalized with a linker molecule derived from a nitrophenol compound. This linker can then bind to proteins. nih.govnih.gov The key step involves using light, often UV, to break the bond between the linker and the protein. researchgate.netresearchgate.net This process, known as photolithography, allows for the precise spatial and temporal control of where proteins are attached to or released from a surface. umass.edunih.gov By using a focused light source like a laser, researchers can create intricate patterns of proteins on a substrate with micro- or even nanoscale resolution. nih.gov This capability is crucial for a variety of biomedical applications, including the development of biosensors, engineered tissues, and platforms for studying cell behavior. nih.govresearchgate.net The general mechanism relies on the ortho-nitrobenzyl moiety, which upon UV irradiation, undergoes an intramolecular rearrangement that leads to the cleavage of a specific bond, releasing the caged molecule. researchgate.netresearchgate.net

Analytical Chemistry Applications

In the field of analytical chemistry, the purity and well-defined properties of a compound are paramount. This compound serves several important roles due to its stable nature and distinct chemical signature.

Standard Compound in Analytical Methods

This compound is frequently used as a standard compound in various analytical methods, particularly for the detection and quantification of nitrophenolic compounds in environmental samples. sigmaaldrich.com Analytical standards are highly pure substances used to calibrate instruments and validate analytical methods.

In gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) methods, a known concentration of the standard is analyzed to create a calibration curve. nih.govlabrulez.com This curve is then used to determine the concentration of the same compound in unknown samples, such as soil or water. gov.bc.cagov.bc.ca For instance, methods have been developed for the simultaneous analysis of numerous semi-volatile organic compounds, including this compound, in water and other matrices. labrulez.comgov.bc.ca Its inclusion in these multi-analyte methods underscores its relevance as an environmental contaminant and the need for its precise measurement.

Table 1: Analytical Methods Utilizing this compound as a Standard

Analytical Technique Matrix Purpose
Gas Chromatography-Mass Spectrometry (GC-MS) Soil, Water Quantitative determination of nitrophenols and other semi-volatile organic compounds. labrulez.comgov.bc.ca
Liquid Chromatography with Electrochemical Detection (LC-ED) River Water Determination of nitropesticides and their metabolites. nih.gov

Internal Standard for Isotope Ratio Measurements

Isotope dilution analysis is a powerful technique used in mass spectrometry to achieve highly accurate and precise measurements. epa.gov This method involves adding a known quantity of an isotopically labeled version of the target analyte to a sample before processing. nih.gov This "internal standard" experiences the same chemical and physical processes as the native analyte during extraction and analysis, allowing for the correction of any sample loss or variability. epa.gov

While the direct use of isotopically labeled this compound is specific, the principle is widely applied to the analysis of nitrophenols. nih.govcopernicus.org For example, deuterated (containing ²H) or ¹³C-labeled nitrophenols serve as excellent internal standards for quantifying their unlabeled counterparts in complex matrices like atmospheric aerosols or biological tissues. nih.govrsc.org In studies of atmospheric phenols, isotopically labeled standards like 2-methyl-3-nitrophenol and 2-methyl-5-nitrophenol (B1294729) have been used to monitor recoveries and potential isotopic fractionation during analysis. copernicus.org This approach significantly improves the reliability and reproducibility of the data, which is crucial for understanding the sources and fate of these compounds in the environment. nih.govarxiv.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
3-Nitro-p-cresol
2-Methyl-3-nitrophenol
2-Methyl-5-nitrophenol
Benzidine

Q & A

Q. What are the recommended methods for synthesizing and characterizing 4-Methyl-3-nitrophenol with high purity?

  • Methodological Answer : Synthesis typically involves nitration of 4-methylphenol under controlled conditions. Key steps include:
  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the meta position relative to the methyl group .
  • Purification : Recrystallization from ethanol/water mixtures yields 98% purity, verified by melting point (78–81°C) and HPLC analysis .
  • Characterization : Confirm structure via NMR (¹H/¹³C), FT-IR (stretching vibrations for -NO₂ at ~1520 cm⁻¹), and mass spectrometry (MW: 153.14 g/mol) .

Q. How can researchers assess the purity of this compound for toxicity studies?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40 v/v) and UV detection at 254 nm to quantify impurities .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms purity by comparing observed melting points (78–81°C) to literature values .
  • Spectroscopy : UV-Vis absorbance at 310 nm (ε ≈ 4,500 M⁻¹cm⁻¹) ensures consistency with nitrophenol chromophores .

Q. What are the primary toxicity concerns for this compound in laboratory handling?

  • Methodological Answer :
  • Acute Exposure : Skin/eye irritation and respiratory distress are documented in nitrophenol analogs. Use PPE (gloves, goggles) and work in fume hoods .
  • Chronic Risks : Limited human data; prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) before in vivo studies .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) to convert phenolic -OH to non-volatile salts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicokinetic data for this compound?

  • Methodological Answer :
  • Data Gaps : Existing studies lack interspecies comparisons (e.g., rodent vs. human metabolism) and placental barrier penetration analysis .
  • Experimental Design : Conduct cross-species ADME studies (oral/dermal/inhalation routes) with isotope-labeled this compound (e.g., deuterated analogs) to track distribution .
  • Analytical Tools : Use LC-MS/MS to quantify metabolites (e.g., methylnitrocatechol) in biological matrices .

Q. What advanced analytical techniques are suitable for detecting this compound in environmental samples?

  • Methodological Answer :
  • Solid-Phase Microextraction (SPME) : Couple with GC-MS for trace-level detection in rainwater (LOD: 0.1 µg/L) .
  • Enzymatic Assays : Adapt 4-nitrophenol-based protocols (e.g., hydrolysis of nitrophenyl esters) with β-galactosidase, adjusting pH to 4.8 for optimal activity .
  • Isotope Dilution : Use deuterated internal standards (e.g., 4-Nitrophenol-d4) to correct matrix effects in LC-MS workflows .

Q. How do structural modifications (e.g., methyl vs. nitro group position) affect the reactivity of this compound?

  • Methodological Answer :
  • Comparative Studies : Contrast with 4-Nitrophenol (no methyl group) and 3-Nitro-2,4-dimethylphenol to evaluate electronic/steric effects:
  • Electrophilicity : Nitro group at meta position reduces resonance stabilization, increasing reactivity in nucleophilic substitutions .
  • Solubility : Methyl group enhances hydrophobicity (logP ≈ 2.1) vs. 4-Nitrophenol (logP ≈ 1.9), influencing bioavailability .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict sites for electrophilic attack .

Q. What strategies mitigate biases in literature reviews for this compound research?

  • Methodological Answer :
  • Search Protocol : Use PubMed/NTRL/TOXCENTER databases with CAS-specific queries (e.g., "2042-14-0") and MeSH terms ("nitrophenols/metabolism") to capture niche studies .
  • Bias Mitigation : Apply PRISMA guidelines to screen studies, exclude non-peer-reviewed sources, and assess risk-of-bias via ROBINS-I .
  • Data Synthesis : Use meta-analysis tools (e.g., RevMan) to reconcile conflicting toxicity endpoints (e.g., LD₅₀ variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.